Cas no 2024538-64-3 (6-chloropyrazolo1,5-apyrimidine)

6-Chloropyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with a chlorine substituent at the 6-position. This structure serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its chlorinated pyrimidine moiety enables selective functionalization through nucleophilic substitution reactions, facilitating the construction of more complex molecules. The compound's rigid bicyclic framework contributes to its stability and potential as a scaffold for bioactive molecules. Its utility in medicinal chemistry is underscored by its role in synthesizing kinase inhibitors and other therapeutic agents. High purity grades are available to meet rigorous research and industrial requirements.
6-chloropyrazolo1,5-apyrimidine structure
2024538-64-3 structure
Product Name:6-chloropyrazolo1,5-apyrimidine
CAS No:2024538-64-3
MF:C6H4ClN3
MW:153.569059371948
MDL:MFCD30500359
CID:4633760
PubChem ID:89620457
Update Time:2025-05-20

6-chloropyrazolo1,5-apyrimidine Chemical and Physical Properties

Names and Identifiers

    • 6-Chloropyrazolo[1,5-a]pyrimidine
    • 6-chloropyrazolo1,5-apyrimidine
    • 2024538-64-3
    • F89145
    • EN300-339498
    • DB-383668
    • SCHEMBL15019947
    • CS-0083438
    • MDL: MFCD30500359
    • Inchi: 1S/C6H4ClN3/c7-5-3-8-6-1-2-9-10(6)4-5/h1-4H
    • InChI Key: FQXQOIGAJJUUNH-UHFFFAOYSA-N
    • SMILES: ClC1C=NC2=CC=NN2C=1

Computed Properties

  • Exact Mass: 153.0093748g/mol
  • Monoisotopic Mass: 153.0093748g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30.2
  • XLogP3: 1

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Additional information on 6-chloropyrazolo1,5-apyrimidine

Introduction to 6-Chloropyrazolo[1,5-a]pyrimidine (CAS No. 2024538-64-3)

6-Chloropyrazolo[1,5-a]pyrimidine, with the CAS number 2024538-64-3, is a versatile heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrimidines, which are known for their biological activities and potential therapeutic applications. The presence of a chloro substituent at the 6-position adds to its chemical diversity and functional versatility.

The structural framework of 6-chloropyrazolo[1,5-a]pyrimidine is characterized by a fused pyrazole and pyrimidine ring system, which imparts unique chemical and biological properties. The chloro substituent at the 6-position can influence the compound's reactivity, solubility, and binding affinity to various biological targets. These properties make it an attractive scaffold for the development of novel drugs and bioactive molecules.

Recent studies have highlighted the potential of 6-chloropyrazolo[1,5-a]pyrimidine in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that derivatives of this compound exhibit potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action involves inhibition of viral replication through interference with key viral enzymes.

In addition to its antiviral properties, 6-chloropyrazolo[1,5-a]pyrimidine has shown promise in cancer research. Studies have identified several derivatives that exhibit selective cytotoxicity against various cancer cell lines. These compounds are believed to act by inducing apoptosis and inhibiting cell proliferation. The selectivity of these derivatives for cancer cells over normal cells makes them potential candidates for targeted cancer therapy.

The pharmacokinetic properties of 6-chloropyrazolo[1,5-a]pyrimidine and its derivatives have also been extensively studied. Research has shown that these compounds exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for their therapeutic efficacy. The chloro substituent at the 6-position plays a significant role in modulating these properties, making it possible to optimize the compound for specific therapeutic applications.

In the context of drug discovery and development, 6-chloropyrazolo[1,5-a]pyrimidine serves as a valuable starting point for structure-activity relationship (SAR) studies. By systematically modifying the substituents on the pyrazole and pyrimidine rings, researchers can identify lead compounds with enhanced potency and selectivity. This approach has led to the identification of several promising drug candidates that are currently in preclinical and clinical trials.

The synthetic accessibility of 6-chloropyrazolo[1,5-a]pyrimidine is another factor that contributes to its appeal in medicinal chemistry. Various synthetic routes have been developed to access this scaffold efficiently. One common approach involves the condensation of a suitable pyrazole derivative with a substituted pyrimidine precursor. These synthetic methods are scalable and can be adapted to produce large quantities of the compound for further evaluation.

Beyond its direct therapeutic applications, 6-chloropyrazolo[1,5-a]pyrimidine has also found use as a tool compound in biochemical research. Its ability to selectively modulate specific biological pathways makes it a valuable probe for studying cellular processes such as signal transduction and gene expression. This utility extends its relevance beyond drug discovery into broader areas of biological research.

In conclusion, 6-chloropyrazolo[1,5-a]pyrimidine (CAS No. 2024538-64-3) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive scaffold for the development of novel therapeutics targeting viral infections and cancer. Ongoing research continues to uncover new applications and optimize its properties for clinical use.

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